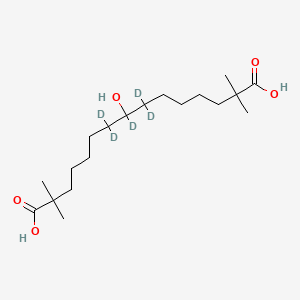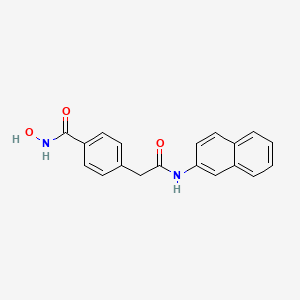
PROTAC VEGFR-2 degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC VEGFR-2 degrader-1 is a proteolysis-targeting chimera (PROTAC) compound specifically designed to target and degrade the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a critical receptor involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By degrading VEGFR-2, this compound aims to inhibit tumor angiogenesis and thereby suppress tumor growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC VEGFR-2 degrader-1 involves a multi-step process that includes the preparation of the ligand for VEGFR-2, the ligand for the E3 ubiquitin ligase, and the linker that connects these two ligands. The synthetic route typically involves:
Preparation of the VEGFR-2 ligand: This step involves the synthesis of a small molecule that can specifically bind to VEGFR-2.
Preparation of the E3 ubiquitin ligase ligand: This step involves the synthesis of a small molecule that can recruit the E3 ubiquitin ligase.
Linker synthesis: The linker is synthesized to connect the VEGFR-2 ligand and the E3 ubiquitin ligase ligand.
Conjugation: The final step involves conjugating the VEGFR-2 ligand, the linker, and the E3 ubiquitin ligase ligand to form the this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: PROTAC VEGFR-2 degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the linker or the ligands.
Reduction: Reduction reactions may occur, especially if the compound contains reducible functional groups.
Substitution: Substitution reactions can occur at various positions on the ligands or the linker.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in substituted analogs.
Applications De Recherche Scientifique
PROTAC VEGFR-2 degrader-1 has a wide range of scientific research applications, including:
Chemistry: It is used in the study of targeted protein degradation and the development of new PROTAC compounds.
Biology: The compound is used to investigate the role of VEGFR-2 in angiogenesis and tumor growth.
Medicine: this compound is explored as a potential therapeutic agent for cancer treatment by inhibiting tumor angiogenesis.
Industry: The compound is used in the development of new anti-cancer drugs and in the study of protein degradation mechanisms.
Mécanisme D'action
PROTAC VEGFR-2 degrader-1 exerts its effects by inducing the degradation of VEGFR-2 through the ubiquitin-proteasome system. The compound forms a ternary complex with VEGFR-2 and an E3 ubiquitin ligase, leading to the ubiquitination of VEGFR-2. This ubiquitinated VEGFR-2 is then recognized and degraded by the proteasome, resulting in the reduction of VEGFR-2 levels and inhibition of angiogenesis.
Comparaison Avec Des Composés Similaires
PROTAC VEGFR-2 degrader-2: Another PROTAC compound targeting VEGFR-2 with similar degradation mechanisms.
PROTAC FGFR1/2 degrader: A PROTAC compound targeting fibroblast growth factor receptors 1 and 2, used in cancer therapy.
PROTAC BRD4 degrader: A PROTAC compound targeting bromodomain-containing protein 4, used in cancer and other diseases.
Uniqueness: PROTAC VEGFR-2 degrader-1 is unique in its specific targeting of VEGFR-2, making it a valuable tool for studying and inhibiting angiogenesis. Its design allows for selective degradation of VEGFR-2, minimizing off-target effects and providing a targeted approach to cancer therapy.
Propriétés
Formule moléculaire |
C52H61N9O6S |
|---|---|
Poids moléculaire |
940.2 g/mol |
Nom IUPAC |
(4R)-1-[(2S)-2-[[7-[3-amino-4-[3-[(3-propan-2-ylphenyl)carbamoylamino]phenyl]indazol-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H61N9O6S/c1-31(2)35-13-10-15-37(25-35)56-51(67)57-38-16-11-14-36(26-38)40-17-12-18-41-45(40)48(53)59-61(41)44(64)20-9-7-8-19-43(63)58-47(52(4,5)6)50(66)60-29-39(62)27-42(60)49(65)54-28-33-21-23-34(24-22-33)46-32(3)55-30-68-46/h10-18,21-26,30-31,39,42,47,62H,7-9,19-20,27-29H2,1-6H3,(H2,53,59)(H,54,65)(H,58,63)(H2,56,57,67)/t39-,42?,47-/m1/s1 |
Clé InChI |
XCMSXWSOOSQEDL-ZXBLJQELSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4C5=CC=CC(=C5C(=N4)N)C6=CC(=CC=C6)NC(=O)NC7=CC=CC(=C7)C(C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4C5=CC=CC(=C5C(=N4)N)C6=CC(=CC=C6)NC(=O)NC7=CC=CC(=C7)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


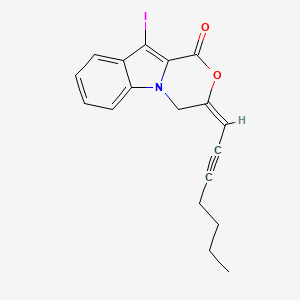
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
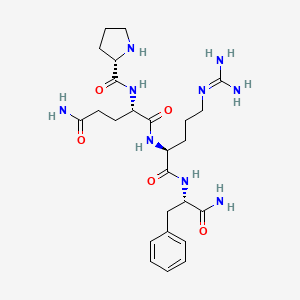
![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)

![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)

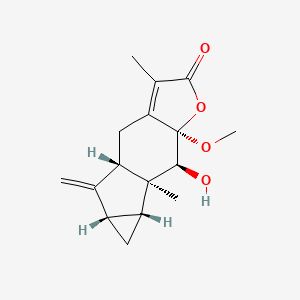

![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)
